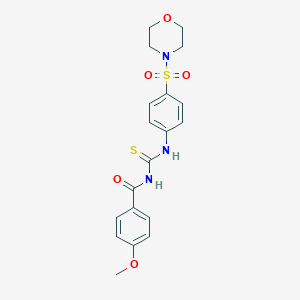

4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide

Beschreibung

4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is a benzamide derivative featuring three distinct structural motifs:

- 4-Methoxybenzamide core: Provides electron-donating properties and influences solubility.

Purification typically involves column chromatography or crystallization .

Eigenschaften

IUPAC Name |

4-methoxy-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-26-16-6-2-14(3-7-16)18(23)21-19(28)20-15-4-8-17(9-5-15)29(24,25)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDODIYATDYFTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The synthesis begins with the preparation of 4-methoxybenzamide through the reaction of 4-methoxybenzoic acid with ammonia or an amine under appropriate conditions.

Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the benzamide intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.

Formation of the Carbamothioyl Group: The final step involves the introduction of the carbamothioyl group. This can be accomplished by reacting the intermediate with a suitable isothiocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinosulfonyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Methoxy vs. Methyl/Chloro Substituents

- 4-Methoxy-N-(2-(N-phenylsulfamoyl)ethyl)benzamide (Compound 3, ): Substituents: 4-methoxybenzamide + phenylsulfamoyl ethyl. Melting point: 121.3–122.3°C. Compared to the target compound, the absence of a carbamothioyl group and replacement of morpholinosulfonyl with phenylsulfamoyl reduces polarity, lowering the melting point .

- 4-Chloro-N-(2-(morpholinosulfonyl)ethyl)benzamide (Compound 6, ): Substituents: 4-chlorobenzamide + morpholinosulfonyl ethyl. Melting point: 162–163°C. The electron-withdrawing chloro group increases molecular rigidity and melting point compared to methoxy analogs .

Carbamothioyl-Containing Analogues

- N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 23, ): Substituents: Benzamide + morpholinosulfonyl. Lacks the carbamothioyl group, simplifying synthesis but reducing hydrogen-bonding capacity. Structural characterization via NMR and MS aligns with the target compound’s expected data .

- 3-Chloro-N-(4-{[(4-methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide (): Substituents: Dual benzamide-carbamothioyl + chloro group. The chloro substituent may enhance electrophilic reactivity compared to the target’s methoxy group .

Sulfonamide Group Variations

Morpholinosulfonyl vs. Piperazinylsulfonyl

- 4-Methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide (): Substituents: 4-methoxybenzamide + piperazinylsulfonyl. Molecular weight: 389.47 g/mol.

Thiophene-Sulfonyl Analogues

- 4-Methoxy-N-((4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)benzamide (Compound 7, ): Substituents: Thiophene-sulfonyl piperazinyl + carbamothioyl. Melting point: Not reported; synthesized via n-hexane:ethyl acetate gradient (76% yield). The thiophene group may enhance π-π stacking interactions in biological systems .

Physicochemical Properties

*Estimated based on structural analogy.

Biologische Aktivität

4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is a derivative of benzamide that has attracted attention for its potential biological activities, particularly in antiviral and anticancer research. This compound's structure suggests that it may possess unique properties due to the presence of the morpholinosulfonyl group, which could enhance its biological efficacy.

Chemical Structure and Properties

The chemical formula of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is C17H20N2O4S. Its molecular weight is approximately 368.42 g/mol. The compound features a methoxy group, a morpholinosulfonyl moiety, and a carbamothioyl group, which contribute to its potential biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antiviral and anticancer effects. The following sections detail specific findings related to its biological activities.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzamide, including compounds similar to 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide, show promise as antiviral agents. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), exhibited significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . The mechanism underlying this activity appears to involve the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication.

Table 1: Antiviral Efficacy of Related Compounds

| Compound Name | Target Virus | IC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| IMB-0523 | HBV | 1.99 | 58 |

| Lamivudine | HBV | 7.37 | >440 |

Anticancer Activity

In addition to antiviral properties, compounds with similar structures have been evaluated for anticancer activity. Research has indicated that certain benzamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Effects

A study investigating the effects of benzamide derivatives on cancer cell lines revealed that these compounds can significantly reduce cell viability in vitro. The mechanism was associated with the induction of apoptosis and cell cycle arrest in the G1 phase .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has also been assessed. For example, IMB-0523 demonstrated promising pharmacokinetic properties with an area under the curve (AUC0-t) of 7535.10 ± 2226.73 µg·h/L in rat models . Furthermore, acute toxicity studies indicated a low LD50 value of 448 mg/kg in mice, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.